2-Amino-4-(1,3-benzodioxol-5-yl)-1-(2,6-difluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a difluorophenyl group, and a hexahydroquinoline core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 2,6-difluorobenzaldehyde with 2H-1,3-benzodioxole-5-carbaldehyde in the presence of an amine catalyst. This is followed by cyclization and nitrile formation under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of high-pressure and high-temperature reactors can enhance the yield and purity of the final product. Solvent extraction and crystallization are commonly employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE
- 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLIC ACID
Uniqueness
The presence of the benzodioxole and difluorophenyl groups in 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2,6-DIFLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE imparts unique chemical properties, such as enhanced stability and reactivity. These features make it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C23H17F2N3O3 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-1-(2,6-difluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H17F2N3O3/c24-14-3-1-4-15(25)22(14)28-16-5-2-6-17(29)21(16)20(13(10-26)23(28)27)12-7-8-18-19(9-12)31-11-30-18/h1,3-4,7-9,20H,2,5-6,11,27H2 |
InChI Key |
NDUJULUDIVQTHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=C(C=CC=C3F)F)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1 |
Origin of Product |
United States |
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